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Compound of Interest

4-(Methoxymethyl)phenylboronic
Compound Name: d
aci

Cat. No.: B1588030

An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-
(Methoxymethyl)phenylboronic Acid

Introduction

4-(Methoxymethyl)phenylboronic acid is a versatile organoboron compound that has
garnered significant attention as a pivotal building block in modern organic synthesis and
medicinal chemistry. Its structure, featuring a phenyl ring functionalized with both a boronic acid
group and a methoxymethyl substituent, makes it an invaluable reagent in palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone of carbon-carbon
bond formation, enabling the efficient construction of complex biaryl structures that are
prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The
methoxymethyl group, in particular, enhances solubility and modulates the electronic properties
of the molecule, influencing its reactivity and interaction with biological systems.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of
the structural and chemical identity of this reagent is paramount to ensure reproducibility,
optimize reaction conditions, and ultimately, achieve the desired synthetic outcomes. This
guide provides a comprehensive, in-depth overview of the core analytical techniques employed
for the structural elucidation and characterization of 4-(Methoxymethyl)phenylboronic acid.
We will move beyond procedural lists to explore the causality behind experimental choices,
grounding our discussion in the principles of spectroscopic and crystallographic analysis.
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Part 1: Core Physicochemical Properties and
Handling

A foundational understanding of the compound's physical properties is the first step in any
analytical workflow. It informs proper storage, handling, and sample preparation, which are
critical for obtaining high-quality data.

Data Presentation: Summary of Physicochemical Properties

Property Value Source(s)
Chemical Formula CsH11BOs3 [1]
Molecular Weight 165.98 g/mol [1]
CAS Number 279262-11-2 [1]

White to off-white crystalline
Appearance [1]

powder

N Slightly soluble in water;
Solubility , [4][5]
Soluble in methanol, DMSO

4-
Synonyms (Methoxymethyl)benzeneboron  [1][5]

ic acid

Expertise & Experience: Handling and Stability Insights

From a practical standpoint, the stability of boronic acids is a key consideration. 4-
(Methoxymethyl)phenylboronic acid, like many of its counterparts, is generally stable under
normal atmospheric conditions.[6][7] However, two potential transformations must be
considered:

» Boroxine Formation: Phenylboronic acids can undergo reversible dehydration, particularly
upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[8]
This can lead to inconsistencies in molecular weight determination and reactivity. Therefore,
it is crucial to store the compound in a dry, sealed container.[1] The presence of boroxine can
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often be detected by a sharpening of the B-O stretching bands in the IR spectrum and a
downfield shift in the 1B NMR spectrum.[8]

o Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group
with a hydrogen atom. While modern cross-coupling protocols are designed to minimize this
side reaction, it can be promoted by prolonged exposure to harsh acidic or basic conditions
or elevated temperatures in the presence of water.[9]

Trustworthiness: Recommended Storage Protocol

To ensure the integrity of the material for analytical and synthetic purposes, the following
storage protocol is recommended:

Container: Tightly sealed, opaque glass vial.

o Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially
for long-term storage.

o Temperature: Store at room temperature in a dark, dry place.[1][4]

o Handling: When weighing and preparing samples, minimize exposure to atmospheric
moisture.

Part 2: Spectroscopic Characterization

Spectroscopic methods provide a detailed fingerprint of the molecule's structure, confirming the
connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of organic
molecules in solution. For 4-(Methoxymethyl)phenylboronic acid, a combination of *H, 13C,
and 2B NMR provides a complete picture.

Expertise & Experience: Interpreting the Spectra

e 1H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms
and their neighboring environments.
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o Aromatic Region (approx. 7.2-7.8 ppm): The para-substituted benzene ring will exhibit a
characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the
electron-withdrawing boronic acid group are expected to be further downfield than the
protons ortho to the electron-donating methoxymethyl group.

o Benzylic Protons (-CH20-, approx. 4.5 ppm): A sharp singlet corresponding to the two
equivalent protons of the methylene bridge.

o Methoxy Protons (-OCHs, approx. 3.4 ppm): A sharp singlet corresponding to the three
equivalent protons of the methyl group.

o Boronic Acid Protons (-B(OH)z, variable): A broad singlet that is often exchangeable with
deuterium in the solvent (e.g., D20, DMSO-de). Its chemical shift is highly dependent on
concentration, solvent, and water content, and it may not always be observed.

13C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.

o Aromatic Carbons (approx. 128-142 ppm): Four distinct signals are expected for the
aromatic carbons due to the para-substitution pattern. The carbon attached to the boron
atom (ipso-carbon) will be broad and may be difficult to observe due to quadrupolar
relaxation.

o Benzylic Carbon (-CH20-, approx. 74 ppm): One signal for the methylene carbon.
o Methoxy Carbon (-OCHs, approx. 58 ppm): One signal for the methyl carbon.

1B NMR: The Boron-Specific Probe: 2B NMR is indispensable for characterizing boronic
acids.[10] It directly probes the local environment of the boron atom.

o Causality: The chemical shift in 1B NMR is highly sensitive to the hybridization state of the
boron atom.[11] The trigonal planar, sp?-hybridized boron of the free boronic acid typically
resonates in the range of 28-33 ppm.[8] Upon reaction with a diol to form a tetrahedral,
sp3-hybridized boronate ester, or upon ionization to the boronate anion at high pH, the
signal shifts significantly upfield to a region between 3-13 ppm due to increased shielding.
[12][13] This makes 1B NMR an excellent tool for monitoring reactions and assessing
purity.[12]
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Mandatory Visualization: NMR Analysis Workflow
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Caption: Workflow for comprehensive NMR characterization.

Trustworthiness: Experimental Protocol for NMR Analysis

Sample Preparation: Accurately weigh 10-20 mg of 4-(Methoxymethyl)phenylboronic acid
into a clean, dry vial.

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds is
often preferred for boronic acids due to good solubility and the ability to observe the -OH
protons). Vortex briefly to ensure complete dissolution.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire 1H, 13C, and 1B NMR spectra on a spectrometer (e.g., 400 MHz or
higher). For 1B NMR, ensure a quartz NMR tube is used if possible to avoid background
signals from borosilicate glass tubes.[13]

Processing: Process the raw data (FID) using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction.

Analysis: Calibrate the spectra using the residual solvent peak. Integrate the *H NMR signals
and assign all peaks in the *H, 13C, and 1B spectra to the corresponding atoms in the
structure.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key

functional groups.

Expertise & Experience: Key Vibrational Bands

For 4-(Methoxymethyl)phenylboronic acid, the IR spectrum will be dominated by the

following characteristic absorptions:

O-H Stretch (Boronic Acid): A very broad and strong band centered around 3200-3400 cm™1,
indicative of the hydrogen-bonded -OH groups.

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm~1.
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e C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm~1 (typically 2850-2960 cm~1)
corresponding to the -CHz- and -CHs groups.

e C=C Stretch (Aromatic): Several medium-to-sharp bands in the 1600-1450 cm~* region.

e B-O Stretch (Boronic Acid): A very strong and characteristic band, often broad, located
around 1330-1380 cm~1.

e C-O Stretch (Ether): A strong band in the 1100-1085 cm~1 region, corresponding to the Ar-
CH2-O-CHs ether linkage.

Trustworthiness: Experimental Protocol for ATR-FTIR Analysis

e Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean. Perform a
background scan to capture the spectrum of the ambient environment.

o Sample Application: Place a small amount (a few milligrams) of the powdered 4-
(Methoxymethyl)phenylboronic acid onto the ATR crystal.

o Apply Pressure: Lower the press arm to ensure firm contact between the sample and the
crystal.

o Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a
resolution of 4 cm~1.

e Analysis: The resulting spectrum should be automatically ratioed against the background.
Identify the key vibrational bands and compare them to expected values to confirm the
functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about
the compound's fragmentation pattern, further validating its structure.

Expertise & Experience: Expected Mass and Fragmentation

Using electrospray ionization (ESI), one would expect to observe ions corresponding to the
intact molecule.
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e Molecular lon: The calculated monoisotopic mass is 166.080 g/mol . In ESI-MS, it is common
to observe the pseudomolecular ion. In negative ion mode, the [M-H]~ ion at m/z 165.07
would be expected. In positive ion mode, adducts such as [M+H]* at m/z 167.09 or [M+Na]*
at m/z 189.07 may be observed.

o Fragmentation: High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) could
reveal characteristic fragmentation, such as the loss of water (-18 Da) or the methoxy group
(-31 Da).

Trustworthiness: Experimental Protocol for LC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~10 pg/mL) in a suitable
solvent like methanol or acetonitrile/water.[14]

o Chromatography (Optional but Recommended): Inject the sample onto a liquid
chromatography system (e.g., using a C18 column) to ensure purity is assessed before
mass analysis.

 lonization: Introduce the sample into an ESI source.

o Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a
relevant m/z range (e.g., 50-500).

o Data Analysis: Compare the observed m/z of the most abundant ion with the calculated
molecular weight to confirm the compound's identity.

Part 3: Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides an
unambiguous map of the atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction
Expertise & Experience: Predicting the Solid-State Architecture
X-ray crystallography is the gold standard for determining the three-dimensional structure of a

molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[15]
Although a published crystal structure for 4-(Methoxymethyl)phenylboronic acid is not
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readily available, its solid-state architecture can be reliably predicted based on extensive
studies of related phenylboronic acids.[16][17]

The defining feature of phenylboronic acids in the crystal lattice is the formation of hydrogen-
bonded dimers.[17] Two molecules associate via a pair of strong O-H---O hydrogen bonds
between their boronic acid groups, creating a stable, centrosymmetric eight-membered ring.
These dimeric units then pack into the crystal lattice. The methoxymethyl tails will influence the
overall packing arrangement through weaker van der Waals interactions.

Mandatory Visualization: Predicted Hydrogen-Bonding Motif
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Caption: Common hydrogen-bonded dimer motif in phenylboronic acids.
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Trustworthiness: Conceptual Protocol for Crystallization

Purification: The compound must be highly pure. Purification via column chromatography or
recrystallization may be necessary.[16]

e Solvent Selection: Screen for a solvent system in which the compound is sparingly soluble. A
common technique is to dissolve the compound in a good solvent (e.g., methanol, CH2Clz2)
and slowly introduce an anti-solvent (e.g., hexane) or allow for slow evaporation.[16]

o Crystal Growth: Layer a solution of the compound with an anti-solvent in a narrow tube and
leave it undisturbed for several days. Slow cooling of a saturated solution is another effective
method.

e Analysis: Once single crystals suitable for diffraction are obtained, they can be analyzed by
an X-ray diffractometer.

Part 4: Reactivity Profile in Suzuki-Miyaura Coupling

The structural features elucidated by the previously described techniques directly inform the
compound's utility in its primary application: the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Mechanistic Insight

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative
addition, transmetalation, and reductive elimination.[18] The 4-
(methoxymethyl)phenylboronic acid participates in the transmetalation step, where the aryl
group is transferred from boron to the palladium center. The methoxymethyl group (-CH20CHs)
is generally considered to be weakly electron-donating, which can subtly influence the rate of
transmetalation compared to unsubstituted or electron-withdrawing phenylboronic acids. The
choice of base, solvent, and palladium catalyst/ligand system is critical for achieving high yields
and preventing side reactions like protodeboronation.[9]

Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The comprehensive characterization of 4-(Methoxymethyl)phenylboronic acid requires a
multi-faceted analytical approach. While *H and 3C NMR confirm the carbon-hydrogen
framework, it is the synergy with 11B NMR that provides specific insight into the crucial boron
center. FT-IR and Mass Spectrometry serve as rapid, confirmatory techniques for functional
group identity and molecular weight. Finally, X-ray crystallography, though more demanding,
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offers the ultimate proof of structure and reveals the intermolecular forces that govern the
compound's solid-state behavior. By integrating the data from these techniques, researchers
can establish a complete and trustworthy structural profile, ensuring the quality and reliability of
this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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